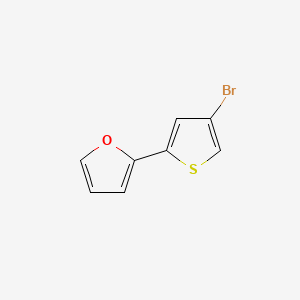

2-(4-Bromo-2-thienyl)furan

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5BrOS |

|---|---|

Molecular Weight |

229.10 g/mol |

IUPAC Name |

2-(4-bromothiophen-2-yl)furan |

InChI |

InChI=1S/C8H5BrOS/c9-6-4-8(11-5-6)7-2-1-3-10-7/h1-5H |

InChI Key |

PAMCHWXAVCSQJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=CC(=CS2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 2 4 Bromo 2 Thienyl Furan

Precursor Synthesis and Regioselective Halogenation Strategies

The successful synthesis of 2-(4-Bromo-2-thienyl)furan is contingent upon the availability of appropriately functionalized furan (B31954) and thiophene (B33073) precursors and the ability to selectively introduce a bromine atom at the desired position on the thiophene ring.

Synthesis of Key Furan and Thiophene Intermediates

The construction of the target molecule often begins with the synthesis of simpler furan and thiophene derivatives. For instance, 2-(2-thienyl)furan (B1594471) can serve as a direct precursor for subsequent bromination. The synthesis of such heterobiaryls can be achieved through various cross-coupling methods. lookchem.com One common approach involves the palladium-catalyzed coupling of a furan-based organometallic reagent with a halogenated thiophene, or vice versa. researchgate.netbenthamdirect.com For example, the Stille coupling reaction has been utilized to create oligo(thienylfuran)s, demonstrating the feasibility of linking these two heterocyclic rings. acs.orgnih.gov

Alternatively, the synthesis can proceed through a convergent route where functionalized furan and thiophene precursors are prepared separately and then coupled. The synthesis of substituted furans can be accomplished through methods like the Garst-Spencer furan synthesis, which allows for the preparation of 2,4-disubstituted furans. semanticscholar.org Similarly, a variety of substituted thiophenes can be prepared. For example, 2-propylthiophene (B74554) can be synthesized via lithiation of thiophene followed by reaction with n-propyl bromide. mdpi.com

Regioselective Bromination Techniques for Heteroaromatic Systems

A critical step in the synthesis of this compound is the selective bromination of the thiophene ring at the 4-position. The inherent reactivity of the thiophene ring typically favors substitution at the 2- and 5-positions. Therefore, achieving regioselectivity at the 4-position often requires specific strategies.

One approach involves using a pre-existing substituent on the thiophene ring to direct the bromination. For example, starting with a 2-substituted thiophene, bromination often occurs at the 5-position. However, by carefully controlling reaction conditions and the choice of brominating agent, different isomers can be favored. N-bromosuccinimide (NBS) in glacial acetic acid is an effective system for the highly selective bromination of substituted thiophenes at the 2-position. tandfonline.comtandfonline.com

For the specific synthesis of a 4-bromo-substituted thiophene, a multi-step sequence involving lithiation and subsequent reaction with a bromine source can be employed. This allows for precise control over the position of bromination. mdpi.com A patent describes a method for controlling the bromination position of thiophene derivatives by using n-BuLi to activate a specific position for lithiation before introducing bromine. google.com

While direct bromination with electrophilic bromine sources is common, transition-metal-catalyzed methods can offer alternative selectivities. Palladium catalysts, for instance, are widely used in C-H activation and functionalization reactions. acs.org Rhodium catalysts have also been employed for the regioselective C-H bromination of thiophenes, where the use of a directing group can provide access to specific isomers. acs.org Although not explicitly detailed for 2-(2-thienyl)furan, these principles of directed C-H functionalization are applicable to achieving the desired 4-bromo substitution pattern on the thiophene ring.

Transition-metal-free bromination methods are often preferred due to their lower cost and reduced environmental impact. The use of N-bromosuccinimide (NBS) in solvents like acetic acid represents a more environmentally friendly approach compared to methods using chlorinated solvents. tandfonline.com This method has been shown to be highly efficient and selective for the bromination of substituted thiophenes. tandfonline.comtandfonline.com The reaction conditions, such as temperature and concentration, can be tuned to optimize the selectivity and yield of the desired brominated product. tandfonline.com

Palladium-Catalyzed Cross-Coupling Reactions for Heterobiaryl Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are particularly well-suited for the formation of C-C bonds between aromatic and heteroaromatic rings.

Suzuki-Miyaura Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl and heterobiaryl compounds. beilstein-journals.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. mdpi.com

For the synthesis of this compound, a Suzuki-Miyaura coupling could be envisioned between a furan boronic acid derivative and a dibrominated thiophene, or a thiophene boronic acid and a brominated furan. A key advantage of the Suzuki-Miyaura reaction is its tolerance of a wide range of functional groups, allowing for its application to complex molecules. beilstein-journals.org

Recent advancements have led to the development of highly active palladium precatalysts that allow for Suzuki-Miyaura reactions of challenging substrates, such as 2-heteroaryl boronic acids, to proceed under mild conditions and with low catalyst loadings. acs.org For instance, the coupling of aryl halides with 2-furan or 2-thiophene boronic acids can be achieved at room temperature in short reaction times. acs.org The choice of ligand for the palladium catalyst is crucial for achieving high efficiency. acs.org

The reaction conditions for Suzuki-Miyaura couplings are extensively studied and optimized. A typical system might involve a palladium source like Pd(OAc)₂ or a preformed palladium complex, a phosphine (B1218219) ligand, a base such as K₃PO₄ or K₂CO₃, and a suitable solvent system, often a mixture of an organic solvent and water. mdpi.comnih.gov

Below is a table summarizing representative conditions for Suzuki-Miyaura cross-coupling reactions involving furan and thiophene derivatives, which are analogous to the synthesis of the target compound.

| Coupling Partners | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-(4-bromophenyl)furan-2-carboxamide & Arylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | K₃PO₄ | Not Specified | Not Specified | 32-83 | mdpi.com |

| 4-bromo-2,3-dihydro-2-methyl-1H-inden-1-one & Arylboronic acid | Pd(OAc)₂ (ligand-free) | Not Specified | PEG400 | 110 | 82-98 | semanticscholar.org |

| Aryl Halides & 2-Furan/2-Thiophene Boronic Acids | Palladium precatalyst with biarylphosphine ligand | K₃PO₄ | THF/H₂O | RT - 40 | Excellent | acs.org |

| 6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones & Arylboronic acids | PdCl₂(PPh₃)₂ / Xphos | K₂CO₃ | DMF/H₂O | 120 | 77-91 | nih.gov |

Stille Cross-Coupling Approaches

The Stille reaction is a powerful and widely used method for the formation of carbon-carbon bonds, involving the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for the synthesis of bi-heterocyclic compounds like this compound. The general mechanism involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

In the context of synthesizing this compound, this could involve the reaction of 2-tributylstannylfuran with a dibromothiophene or 4-bromo-2-halothiophene. The versatility of the Stille coupling allows for a broad scope of reactants, and it is known to tolerate a variety of functional groups, making it a robust choice for complex molecule synthesis. libretexts.orgresearchgate.net Research has demonstrated the successful use of Stille coupling for creating thiophene-furan linkages. researchgate.net

Key parameters that influence the success of the Stille coupling include the choice of palladium catalyst, ligands, solvents, and additives. For instance, the use of copper(I) salts as additives can significantly accelerate the reaction rate. harvard.edu

Negishi Cross-Coupling and Other Organometallic Routes

The Negishi cross-coupling reaction presents another effective strategy for the synthesis of this compound. This method couples an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org A key advantage of Negishi coupling is the high reactivity and functional group tolerance of organozinc reagents. sigmaaldrich.com These reagents can be prepared from the corresponding organic halides, including those with sensitive functional groups. sigmaaldrich.com

For the synthesis of the target compound, a potential route involves the coupling of a 2-furylzinc halide with 2,4-dibromothiophene (B1333396) or a 4-bromo-2-halothiophene. lookchem.com The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄. wikipedia.orglookchem.com Recent advancements have explored the use of more active catalyst systems and the influence of reaction conditions, such as light irradiation, to improve reaction efficiency. nih.govbeilstein-journals.org

Other organometallic routes, while less common for this specific transformation, could theoretically include Suzuki coupling (using organoboron reagents) or Hiyama coupling (using organosilicon reagents). However, the Negishi and Stille reactions remain prominent choices for constructing the thienyl-furan core. The choice between these methods often depends on the availability of starting materials, functional group compatibility, and desired reaction conditions.

Direct Arylation Strategies for C-C Bond Formation

Direct arylation, a type of C-H activation/functionalization reaction, offers a more atom-economical and environmentally friendly approach to forming C-C bonds compared to traditional cross-coupling methods that require pre-functionalized starting materials. nih.gov This strategy involves the direct coupling of a C-H bond of one aromatic ring with a C-X (where X is a halide) bond of another. nih.gov

In the synthesis of this compound, this could entail the direct arylation of furan at the 2-position with 2,4-dibromothiophene. Palladium catalysts are commonly employed for this transformation. researchgate.netsci-hub.se The regioselectivity of the arylation is a critical aspect, and research has shown that the reaction can be directed to specific positions on the heterocyclic rings. researchgate.netrsc.org For instance, the arylation of furan and thiophene derivatives often occurs preferentially at the α-position (C2 or C5). nih.gov

The development of efficient catalytic systems is crucial for the success of direct arylation. Studies have investigated various palladium catalysts, ligands, bases, and solvents to optimize the reaction conditions and achieve high yields. nih.govresearchgate.net This approach avoids the need to prepare organometallic reagents, simplifying the synthetic sequence. nih.gov

Alternative Synthetic Pathways and Novel Cascade Reactions for Thienyl-Furan Scaffolds

Beyond the well-established cross-coupling methods, researchers are exploring alternative and more innovative strategies for the construction of thienyl-furan scaffolds. These include the development of novel cascade reactions, which allow for the formation of multiple bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. rsc.orgrsc.org

For instance, cascade reactions involving intramolecular cyclizations could be envisioned, starting from appropriately substituted acyclic precursors. Such reactions can be designed to proceed in a regioselective manner, affording highly functionalized furan and thiophene derivatives. rsc.org While specific examples leading directly to this compound via cascade reactions are not prominently documented, the general principles of cascade synthesis are applicable to the construction of various bi-heterocyclic systems. researchgate.net

Other alternative pathways might involve modifications of existing heterocyclic rings or the construction of one ring onto another. For example, a substituted thiophene could serve as a template for the subsequent annulation of the furan ring. The exploration of such novel synthetic routes is an active area of research aimed at providing more efficient and versatile methods for accessing complex heterocyclic structures.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound, regardless of the synthetic methodology employed. This involves a careful consideration of various factors, including the catalyst system, solvent, temperature, and reaction time.

Catalyst Systems and Ligand Design Considerations

The choice of the palladium catalyst and its associated ligands is a critical determinant of the efficiency and selectivity of cross-coupling and direct arylation reactions. rsc.orgnih.gov Different palladium sources, such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄, can be used. libretexts.orgresearchgate.net The ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction.

For Stille and Negishi couplings, phosphine-based ligands like triphenylphosphine (B44618) (PPh₃) and more sophisticated biarylphosphine ligands such as XPhos have been shown to be effective. rsc.orgnih.gov The design of ligands that promote efficient oxidative addition and reductive elimination steps is an ongoing area of research. libretexts.org For direct arylation reactions, specific ligands can help to facilitate the C-H activation step and control the regioselectivity. nih.gov

The following table summarizes some common catalyst systems used in relevant cross-coupling reactions:

| Reaction Type | Catalyst Source | Ligand | Additive(s) |

| Stille Coupling | Pd(OAc)₂ | XPhos | CsF |

| Stille Coupling | Pd(OAc)₂ | Dabco | - |

| Negishi Coupling | Pd(PPh₃)₄ | - | - |

| Direct Arylation | Pd(OAc)₂ | SPhos | CsOPiv |

This table is illustrative and specific conditions can vary.

Solvent Effects and Temperature Control in Heterocyclic Synthesis

The choice of solvent can have a profound impact on the outcome of a reaction by influencing the solubility of reactants and catalysts, the rate of reaction, and in some cases, the selectivity. For palladium-catalyzed cross-coupling reactions, common solvents include aprotic polar solvents like dimethylformamide (DMF), dimethylacetamide (DMAc), and tetrahydrofuran (B95107) (THF), as well as nonpolar solvents like toluene (B28343). researchgate.netacs.org The optimal solvent often depends on the specific substrates and catalyst system being used. researchgate.net

Temperature is another critical parameter that must be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions and decomposition of thermally sensitive substrates or catalysts. rsc.org Therefore, finding the optimal temperature that balances reaction rate and product yield is essential. For many cross-coupling reactions, temperatures in the range of 80-140 °C are employed. harvard.edunih.gov Careful optimization of both solvent and temperature is crucial for achieving high yields and minimizing the formation of byproducts in the synthesis of this compound.

Scale-Up Considerations for Industrial and Academic Synthesis

The transition from laboratory-scale synthesis to larger-scale production of this compound, whether for academic research purposes (gram-scale) or industrial applications (kilogram-scale), presents a unique set of challenges. The predominant synthetic routes, such as the Suzuki-Miyaura and Stille cross-coupling reactions, require careful optimization to ensure efficiency, cost-effectiveness, safety, and reproducibility at a larger scale.

Key Challenges in Scaling Up Heterocyclic Cross-Coupling Reactions:

Scaling up palladium-catalyzed cross-coupling reactions for compounds like this compound involves addressing several critical factors:

Catalyst Efficiency and Cost: Palladium catalysts, while highly effective, are expensive. A primary goal in scale-up is to minimize catalyst loading (mol %) while maximizing its productivity, measured by the turnover number (TON). thieme-connect.commdpi.com For industrial processes, high TONs are crucial for economic viability.

Reaction Conditions: Conditions optimized at the milligram scale may not be directly transferable. numberanalytics.com Heat transfer becomes a significant issue in large reactors, potentially leading to localized temperature spikes and side reactions. sigmaaldrich.com The choice of solvent and base must also be reconsidered based on cost, safety, environmental impact, and ease of removal during workup.

Purification and Product Isolation: The removal of residual palladium from the final product is a stringent requirement, particularly for pharmaceutical applications, where limits are often in the parts-per-million (ppm) range. researchgate.net Purification methods like column chromatography, common in labs, are often impractical and costly for large quantities. Crystallization or distillation become the preferred methods.

Reagent Availability and Safety: The availability and cost of starting materials, such as the appropriate boronic acid/ester or organostannane, are major considerations for industrial production. acs.org The high toxicity of organotin compounds used in the Stille reaction, for instance, makes it a less favorable choice for large-scale industrial synthesis despite its versatility. wikipedia.orglibretexts.org

Academic Scale-Up (Gram-Scale Synthesis)

For academic purposes, where several grams of material might be needed for further studies, the focus is on reliable and moderately efficient synthesis without the stringent cost constraints of industrial production. Researchers often prioritize yield and purity using readily available equipment.

A relevant example is the gram-scale Suzuki-Miyaura coupling of 2-thienylboronic acid. researchgate.net In one study, a 10-gram scale reaction was successfully performed in a round-bottom flask. researchgate.net Key observations for academic scale-up include:

Mixing: Mechanical stirring is necessary to handle the larger volume and ensure the mixture remains homogeneous, especially in biphasic systems. researchgate.net

Exotherms: The reaction can be exothermic. Upon addition of the base (e.g., triethylamine), a spontaneous temperature increase was observed, which needs to be monitored. researchgate.net

Catalyst and Ligand Choice: While high-turnover catalysts are always desirable, academic scale-up might tolerate slightly higher catalyst loadings than industrial processes. The use of air-stable pre-catalysts, such as certain palladacycles or Pd(II) complexes with bulky phosphine ligands (e.g., XPhos, SPhos), simplifies handling. sigmaaldrich.comlookchem.com

| Parameter | Academic Scale-Up (Gram-Scale) | Industrial Scale-Up (Kilogram-Scale) |

|---|---|---|

| Primary Goal | Sufficient material with high purity for research | Cost-effective, safe, and robust process |

| Catalyst Loading | Moderate (e.g., 0.1 - 5 mol %) | Minimized (<0.1 mol %); high TON is critical thieme-connect.com |

| Solvents | Lab-grade solvents (e.g., THF, Dioxane); less focus on cost | Cost-effective, recyclable, and "green" solvents preferred researchgate.net |

| Purification | Column chromatography, preparative TLC | Crystallization, distillation, extraction numberanalytics.com |

| Equipment | Standard laboratory glassware, round-bottom flasks | Jacketed glass or steel reactors, process control systems |

Industrial Scale-Up and Process Optimization

On an industrial scale, the process must be robust, safe, and economically viable. This requires significant process development and optimization.

Catalyst System Selection: The choice of catalyst and ligand is paramount. For Suzuki-Miyaura reactions, highly active catalysts that work with low loadings are essential. thieme-connect.com Buchwald and co-workers have developed generations of catalysts (e.g., G3 and G4 palladacycles) that are highly active and stable, enabling challenging couplings with low catalyst amounts. rsc.org

Solvent and Base Selection: In an industrial setting, changing the solvent from common lab choices like THF to alternatives like toluene can improve process parameters and facilitate product isolation. researchgate.net The choice of base is also critical; inorganic bases like potassium carbonate (K₂CO₃) are often preferred over organic bases due to cost and easier removal. mdpi.com

Process Intensification with Flow Chemistry: Continuous flow synthesis is an increasingly attractive strategy for scaling up cross-coupling reactions. acs.orgresearchgate.net Flow reactors offer superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety by minimizing the volume of hazardous reagents at any given moment. This can lead to higher yields and purity compared to batch processes, as demonstrated in the synthesis of 2,5-diaryl furans. acs.org

| Reaction Type | Catalyst System | Scale | Key Findings/Advantages for Scale-Up | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / XPhos | Gram-scale | Efficient for coupling heteroaryl chlorides at room temperature; scalable. lookchem.com | lookchem.com |

| Suzuki-Miyaura | Palladacycle / PCy₃ | 200 kg | Significant reduction in catalyst requirement by optimizing solvent and base. researchgate.net | researchgate.net |

| Stille Coupling | Pd(PPh₃)₄ | Multi-gram | Effective for synthesizing (bi)thienylpyrroles, though Suzuki coupling gave better yields. core.ac.uk | core.ac.uk |

| Suzuki-Miyaura | Pd₂(dba)₃ / t-Bu₃P·HBF₄ | Multi-gram | Enables rapid macrocycle synthesis (cyclo[n]furans) in high yield. acs.org | acs.org |

Ultimately, the successful scale-up of this compound synthesis hinges on a multi-parameter optimization that balances reaction efficiency with economic and safety constraints. For industrial production, this often involves moving away from traditional lab protocols towards more robust and controlled processes, with flow chemistry representing a significant step forward. acs.org

Chemical Reactivity and Transformation Pathways of 2 4 Bromo 2 Thienyl Furan

Electrophilic and Nucleophilic Substitution Reactions on Thienyl and Furan (B31954) Rings

The chemical behavior of 2-(4-Bromo-2-thienyl)furan is dictated by the electronic properties of the furan and thiophene (B33073) rings. Both are π-rich aromatic systems, making them susceptible to electrophilic attack. However, their relative reactivities differ significantly.

Electrophilic Substitution:

Furan is generally more reactive towards electrophiles than thiophene. researchgate.netresearchgate.netimperial.ac.uk This is attributed to the lower resonance energy of furan, which makes it less aromatic and more diene-like in character compared to the more stable thiophene ring. imperial.ac.ukchemicalbook.com Electrophilic reactions on π-rich heterocycles like furan can be exceedingly fast, in some cases up to 6 x 10¹¹ times faster than on benzene (B151609). chemicalbook.com

For both furan and thiophene, electrophilic substitution preferentially occurs at the α-positions (C2 and C5) because the intermediate carbocation (σ-complex) is better stabilized by resonance. researchgate.netchemicalbook.comuoanbar.edu.iq In this compound, the C5 position of the furan ring and the C3 and C5 positions of the thienyl ring are available for substitution.

On the Furan Ring: The C5 position is the most likely site for electrophilic attack due to the strong activating effect of the oxygen atom and the directing effect of the thienyl substituent at C2. chemicalbook.com

On the Thiophene Ring: The C5 position is the preferred site of attack. However, the bromine atom at C4 is a deactivating, ortho-para directing group, which could influence the regioselectivity. Reactions like bromination of substituted thiophenes with reagents such as N-bromosuccinimide (NBS) often show high regioselectivity for the available α-position. researchgate.net

Traditional Friedel-Crafts reactions can be problematic with furan, often leading to polymerization induced by the Lewis acid catalyst. iust.ac.ir However, milder conditions, such as using aluminum chloride with brominating agents, have been used to achieve substitution on furan and thiophene aldehydes and esters. rsc.org

Nucleophilic Substitution:

Simple, unsubstituted furan and thiophene rings are generally unreactive towards nucleophilic addition or substitution. uoanbar.edu.iqiust.ac.ir Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups, such as a nitro group, to activate the ring system for attack. uoanbar.edu.iqiust.ac.irnih.gov The bromine atom on the thiophene ring of this compound could potentially undergo nucleophilic displacement, but this usually requires harsh conditions or copper-mediation. uoanbar.edu.iq The reactivity of the thiophene ring towards nucleophiles is generally higher than that of corresponding benzene compounds. uoanbar.edu.iq

Organometallic Reagent Interactions and Strategic Derivatization

The bromine atom on the thiophene ring is a key handle for organometallic transformations, enabling a wide range of derivatizations. Metal-halogen exchange is a common strategy to convert the C-Br bond into a more reactive carbon-metal bond.

Lithiation: Treatment with organolithium reagents, such as n-butyllithium (n-BuLi), at low temperatures can induce a selective lithium-bromine exchange at the C4 position of the thiophene ring. researchgate.net This generates a potent thienyl-lithium nucleophile, which can then be quenched with various electrophiles to introduce new functional groups. Metallation with alkyllithiums is a well-established method for functionalizing aromatic rings. iust.ac.ir

Grignard Reagent Formation: The corresponding Grignard reagent can be formed by reacting this compound with magnesium metal. This organomagnesium compound is another valuable nucleophile for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

These organometallic intermediates are pivotal in creating more complex molecules. For example, they can react with aldehydes, ketones, nitriles, carbon dioxide, and other electrophilic species. This strategic derivatization is fundamental to synthesizing functional materials and complex organic molecules from the this compound core.

Polymerization and Oligomerization Studies for Conjugated Systems

Thiophene and furan are important building blocks for conducting polymers and oligomers due to their ability to form extended π-conjugated systems. universiteitleiden.nlrsc.org this compound can serve as a monomer in polymerization reactions, typically through metal-catalyzed cross-coupling or electrochemical methods.

Electropolymerization: Anodic polymerization is a common technique where the monomer is oxidized at an electrode surface to form radical cations, which then couple to form polymer chains. researchgate.net The electrochemical copolymerization of furan and thiophene has been demonstrated, with the resulting copolymers showing stable redox activity. researchgate.netbohrium.com The oxidation potential required for polymerization is a key parameter; introducing furan units can lower the oxidation potential compared to thiophene alone. researchgate.net

Cross-Coupling Polymerization: The bromine atom allows the monomer to participate in various cross-coupling reactions, such as Suzuki or Stille polycondensation. For instance, after converting the bromo-functionalized monomer into a boronic ester or a stannane (B1208499) derivative, it can be polymerized with a dihalo-comonomer to produce well-defined conjugated polymers. researchgate.net Microwave-assisted polymerization has proven effective for producing high-molecular-weight copolymers from thiophene-based monomers. researchgate.net

These polymers and oligomers are of interest for applications in organic electronics, including sensors, solar cells, and light-emitting diodes. researchgate.netresearchgate.net

| Polymerization Method | Description | Potential Application |

| Electropolymerization | Anodic oxidation of the monomer at an electrode surface to form radical cations that couple and grow into a polymer film. | Sensors, Electrochromic devices |

| Cross-Coupling Polymerization | Step-growth polymerization using metal catalysts (e.g., Palladium) to couple monomers, often via Suzuki or Stille reactions. | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) |

Functional Group Interconversions at the Bromine Position

The bromine atom at the C4 position of the thiophene ring is the most versatile site for functional group interconversion, primarily through palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for creating new C-C and C-N bonds.

Suzuki-Miyaura Coupling: This reaction involves coupling the bromo-compound with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. It is a powerful method for forming biaryl linkages. For example, reacting this compound with an arylboronic acid would yield a 2-(4-Aryl-2-thienyl)furan derivative. This reaction has been successfully applied to bromo-heteroaromatic compounds. rsc.org

Kumada Coupling: This involves the reaction with a Grignard reagent, catalyzed by a nickel or palladium complex. It is effective for coupling with alkyl and aryl Grignard reagents. researchgate.net

Stille Coupling: This reaction couples the bromo-compound with an organostannane (e.g., a tributyltin derivative) using a palladium catalyst. It is widely used in the synthesis of conjugated polymers. researchgate.net

These coupling reactions provide access to a vast array of derivatives where the bromine atom is replaced by alkyl, aryl, vinyl, or other functional groups, significantly expanding the molecular diversity accessible from the parent compound.

Table of Common Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | C-C |

| Kumada | Grignard Reagent (R-MgX) | Ni or Pd catalyst (e.g., NiCl₂(dppp)) | C-C |

| Stille | Organostannane (R-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | C-C |

| Heck | Alkene | Pd catalyst + Base | C-C (vinyl) |

| Sonogashira | Terminal Alkyne | Pd catalyst + Cu(I) cocatalyst + Base | C-C (alkynyl) |

| Buchwald-Hartwig | Amine | Pd catalyst + Base | C-N |

Cyclization Reactions and Ring-Annulation Strategies Involving the Heterobiaryl Core

The this compound scaffold can be used to construct more complex, fused heterocyclic systems through intramolecular cyclization or ring-annulation reactions. These strategies are crucial for synthesizing novel polycyclic aromatic compounds with unique electronic and photophysical properties.

One common approach involves introducing reactive functional groups at specific positions on the rings, followed by a cyclization step. For instance, functional groups could be installed at the C5 position of the furan ring and the C3 position of the thiophene ring via organometallic intermediates (as described in section 3.2). If these functional groups are designed to react with each other (e.g., an aldehyde and a nucleophilic carbon), an intramolecular reaction can lead to the formation of a new ring fused across the two existing heterocycles.

Furthermore, the furan ring itself can participate in cycloaddition reactions, although this often competes with electrophilic substitution. researchgate.net Palladium-catalyzed cascade reactions involving cyclization and coupling can be employed to build new rings. For example, a cascade of Pd-catalyzed cyclization/coupling followed by oxidative aromatization has been used to synthesize 2-alkenyl-furans. nih.gov While specific examples involving the this compound core are not detailed in the provided sources, the general principles of furan and thiophene chemistry suggest that such transformations are feasible for creating novel, extended π-systems.

Redox Chemistry and Electrochemical Behavior

The redox chemistry of this compound is relevant to its potential use in electronic materials and for initiating polymerization. The molecule can be oxidized or reduced at specific potentials, which can be studied using techniques like cyclic voltammetry (CV).

The electrochemical behavior is largely determined by the conjugated π-system of the two rings. Oxidation typically involves the removal of an electron from the highest occupied molecular orbital (HOMO) to form a radical cation. The potential at which this occurs is an indicator of the electron-donating ability of the molecule. Furan-thiophene copolymers have been shown to exhibit good redox activity and stability. bohrium.com

The oxidation potential is a critical parameter for electropolymerization. researchgate.net Monomers that oxidize at lower potentials are generally easier to polymerize electrochemically. acs.org The electrochemical synthesis of poly(2,5-di-(2-thienyl)-furan) has been reported, yielding a polymer with a band gap of 2.22 eV that can switch between a black oxidized state and an orange neutral state, demonstrating its electrochromic properties. researchgate.net The redox switching of such polymers involves reversible p-doping (oxidation) and dedoping (reduction), which alters their electronic structure and, consequently, their color and conductivity. In some cases, applying cathodic potentials can improve the redoxibility and electroactivity of the resulting polymer films. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for Comprehensive Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of magnetically active nuclei. For "2-(4-Bromo-2-thienyl)furan," both ¹H and ¹³C NMR are instrumental in confirming the specific arrangement of substituents (regiochemistry) and the connectivity of the furan (B31954) and thiophene (B33073) rings.

In the ¹H NMR spectrum, the protons on the furan and thiophene rings exhibit characteristic chemical shifts and coupling patterns. The protons on the furan ring are expected to appear in a distinct region from those on the thiophene ring. The regiochemistry is confirmed by the absence of a proton signal at the C4 position of the thiophene ring and the C2 position of the furan ring, consistent with the substitution pattern. The coupling constants (J-values) between adjacent protons provide definitive evidence of their relative positions.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. The carbon atoms directly bonded to the bromine and the heteroatoms (oxygen and sulfur) will have distinct chemical shifts. Theoretical calculations, such as those using the Gauge-Invariant Atomic Orbital (GIAO) method, can be employed to predict and help assign these chemical shifts. globalresearchonline.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Furan H3 | ¹H | 6.4 - 6.6 | Doublet of doublets (dd) |

| Furan H4 | ¹H | 7.2 - 7.4 | Doublet of doublets (dd) |

| Furan H5 | ¹H | 7.5 - 7.7 | Doublet of doublets (dd) |

| Thiophene H3 | ¹H | 7.0 - 7.2 | Doublet (d) |

| Thiophene H5 | ¹H | 7.3 - 7.5 | Doublet (d) |

| Furan C2 | ¹³C | 145 - 150 | Singlet |

| Furan C3 | ¹³C | 105 - 110 | Singlet |

| Furan C4 | ¹³C | 111 - 115 | Singlet |

| Furan C5 | ¹³C | 142 - 146 | Singlet |

| Thiophene C2 | ¹³C | 140 - 144 | Singlet |

| Thiophene C3 | ¹³C | 125 - 130 | Singlet |

| Thiophene C4 | ¹³C | 110 - 115 (C-Br) | Singlet |

Note: Predicted values are based on typical ranges for substituted furan and thiophene derivatives.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis (e.g., ESI-FT-ICR MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

For "this compound," high-resolution mass spectrometry techniques like Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FT-ICR-MS) can determine the elemental composition with high accuracy. nih.gov A key diagnostic feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity (M+ and M+2), separated by approximately 2 m/z units, which is a definitive signature for a monobrominated compound.

The fragmentation pathways of the molecule can be investigated using tandem mass spectrometry (MS/MS). The fragmentation of furan and its derivatives often involves ring cleavage. researchgate.neted.ac.uk For "this compound," likely fragmentation pathways could include:

Cleavage of the bond between the two heterocyclic rings.

Loss of the bromine atom.

Fragmentation of the furan or thiophene rings, potentially involving the loss of carbon monoxide (CO) or thioformaldehyde (B1214467) (H₂CS).

Studying these fragmentation patterns is crucial for the structural identification of the molecule and distinguishing it from its isomers. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. pg.edu.pl The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific vibrational transitions within the molecule, such as stretching and bending of bonds. msu.edu These spectra provide a molecular "fingerprint" and are used to identify functional groups. uhcl.edu

For "this compound," the IR and Raman spectra would be characterized by vibrations associated with the furan and thiophene rings and the carbon-bromine bond.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| C-H stretching | Aromatic (Furan/Thiophene) | 3100 - 3000 | Medium to Weak |

| C=C stretching | Aromatic (Furan/Thiophene) | 1600 - 1400 | Medium to Strong |

| C-O-C stretching | Furan Ring | 1250 - 1020 | Strong |

| C-S stretching | Thiophene Ring | 850 - 600 | Medium to Weak |

| C-Br stretching | Bromo-thiophene | 600 - 500 | Medium to Strong |

The C=C stretching vibrations within the conjugated system of the two rings would be particularly informative. elixirpublishers.com The position and intensity of these bands can provide insights into the degree of electronic communication between the furan and thiophene moieties.

UV-Vis Spectroscopy for Electronic Transition Analysis and Optoelectronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org For conjugated molecules like "this compound," this technique is essential for characterizing electronic transitions and evaluating potential optoelectronic properties. semanticscholar.orgrsc.org

The UV-Vis spectrum is expected to be dominated by intense absorption bands arising from π → π* transitions within the extended π-conjugated system formed by the interconnected furan and thiophene rings. shu.ac.ukcutm.ac.in The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation. The presence of the thiophene ring linked to the furan ring is expected to cause a bathochromic (red) shift in λmax compared to the individual parent heterocycles. chemicalpapers.com The analysis of the absorption spectrum provides information about the HOMO-LUMO energy gap, a critical parameter for materials used in optoelectronic applications. rsc.org

Table 3: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

|---|---|---|---|

| Dichloromethane | 290 - 350 | > 10,000 L mol⁻¹ cm⁻¹ | π → π* |

Note: Values are estimations based on similar conjugated heterocyclic systems. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can determine the precise positions of atoms, bond lengths, bond angles, and torsional angles.

For "this compound," a single-crystal X-ray diffraction analysis would reveal:

Conformation: The dihedral angle between the planes of the furan and thiophene rings. This is crucial as the planarity of the molecule influences the degree of π-conjugation and, consequently, its electronic properties.

Intermolecular Interactions: The packing of molecules in the crystal lattice, identifying non-covalent interactions such as π-π stacking or halogen bonding involving the bromine atom.

Precise Bond Metrics: Exact bond lengths and angles, which can be compared with theoretical calculations.

Table 4: Representative Crystal Data for a Related Brominated Heterocyclic Compound

| Parameter | Example Value (for 2,5-Bis(5-bromo-2-thienyl)thiophene) |

|---|---|

| Chemical Formula | C₁₂H₆Br₂S₃ |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 7.6216 (16) |

| b (Å) | 30.003 (6) |

| c (Å) | 5.8841 (13) |

Source: Data for a structurally similar compound used for illustrative purposes. nih.gov

Advanced Hyphenated Techniques for Reaction Monitoring and Mixture Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques combine a separation method with a detection method, offering powerful capabilities for analyzing complex mixtures. chromatographytoday.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable in the context of synthesizing and purifying "this compound." ijpsjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for separating and identifying volatile and thermally stable compounds. chemijournal.com In the synthesis of "this compound," GC-MS could be used to monitor the reaction progress by identifying starting materials, intermediates, the final product, and any volatile byproducts in the reaction mixture. The mass spectrometer provides definitive identification of each separated component.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suited for compounds that are non-volatile or thermally labile. actascientific.com It is a powerful tool for the analysis and purification of the final product. An LC system separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification. nih.gov This is particularly useful for assessing the purity of the final compound and for isolating it from non-volatile impurities or unreacted starting materials. lcms.cz

Based on a comprehensive search for scientific literature, there are no specific theoretical or computational chemistry investigations published for the compound “this compound.” While computational studies have been conducted on related structures, such as other furan-thiophene oligomers and various bromo-substituted heterocyclic compounds, the explicit data required to generate the detailed article as per the requested outline for this specific molecule is not available in the public domain.

Therefore, it is not possible to provide thorough, informative, and scientifically accurate content for the following sections and subsections as they pertain directly to “this compound”:

Theoretical and Computational Chemistry Investigations

Prediction of Spectroscopic Signatures and Validation against Experimental Data

To fulfill the user's request, which requires detailed research findings and data tables specifically for “2-(4-Bromo-2-thienyl)furan,” the necessary scientific studies would first need to be performed and published by the scientific community. Without these foundational data, any attempt to create the requested article would result in speculation or the presentation of data for incorrect compounds, violating the core requirements of accuracy and strict adherence to the subject matter.

Reaction Mechanism Elucidation through Computational Modeling

Theoretical investigations on related heterocyclic systems often explore mechanisms like electrophilic substitution, cycloaddition reactions, and metal-catalyzed cross-coupling reactions. For instance, DFT studies on furan (B31954) derivatives have been used to understand the mechanisms of Diels-Alder reactions, providing insights into their feasibility, stereoselectivity, and the influence of substituents on the reaction barriers. Similarly, computational analyses of thiophene (B33073) derivatives have shed light on their reactivity in various organic transformations. However, without specific studies on this compound, any discussion on its reaction mechanisms would be speculative and fall outside the scope of this focused review.

Nonlinear Optical (NLO) Properties Prediction

The prediction of nonlinear optical (NLO) properties through computational methods is a significant area of materials science research. Organic molecules with extended π-conjugated systems, donor-acceptor groups, and heavy atoms like bromine are often candidates for exhibiting interesting NLO behavior. Computational techniques, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in calculating key NLO parameters such as polarizability (α), and first (β) and second (γ) hyperpolarizabilities.

Despite the potential interest in the NLO properties of halogenated thienylfuran compounds, specific theoretical predictions for this compound are not documented in the available scientific literature. General studies on similar π-conjugated systems indicate that the presence of a bromine atom and the combination of electron-rich thiophene and furan rings could lead to notable NLO responses. However, in the absence of direct computational data for this compound, it is not possible to provide a quantitative analysis or detailed research findings on its predicted NLO properties.

Exploration of Advanced Material Science and Catalytic Applications of 2 4 Bromo 2 Thienyl Furan Derivatives

Organic Electronic Materials and Optoelectronic Device Applications

Derivatives of 2-(4-bromo-2-thienyl)furan are promising precursors for organic semiconductors used in a variety of optoelectronic devices. The ability to form extended conjugated polymers through reactions at the bromine site allows for the fine-tuning of the material's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for device performance.

Conjugated Polymer Precursors for Organic Photovoltaics (OPVs)

The this compound unit is an exemplary precursor for donor-acceptor (D-A) copolymers used in the active layer of bulk heterojunction (BHJ) solar cells. Through polymerization techniques like Stille or Suzuki coupling, it can be combined with various electron-accepting monomers to create low band-gap polymers that exhibit broad absorption across the solar spectrum.

The incorporation of the furan (B31954) ring, in particular, has been shown to be advantageous. Compared to its thiophene (B33073) analogue, furan can induce greater polymer solubility and backbone planarity. The smaller atomic radius of the oxygen atom in furan relative to sulfur in thiophene reduces steric hindrance, promoting a more coplanar structure that facilitates intermolecular charge transport. thegoodscentscompany.com This enhanced planarity and improved packing are beneficial for achieving high power conversion efficiencies (PCEs) in OPV devices. For instance, donor-acceptor polymers incorporating furan moieties have demonstrated significant PCEs when blended with fullerene acceptors.

Table 1: Performance of Furan-Thiophene Copolymers in Organic Photovoltaics (OPVs) This table presents data for representative polymers containing furan-thiophene structures to illustrate the potential of materials derived from this compound.

| Polymer Structure | Acceptor | PCE (%) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc, mA/cm²) | Fill Factor (FF) |

|---|---|---|---|---|---|

| PDBF-co-TT | PC₇₁BM | 4.38 | N/A | N/A | N/A |

| PBDFTDTBT | PC₇₁BM | 6.0 | 0.76 | 12.04 | N/A |

Components for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The thienyl-furan scaffold is a valuable component in the design of materials for both OLEDs and OFETs. In OLEDs, derivatives can be engineered to have high photoluminescence quantum yields and suitable energy levels to act as efficient emitters or as host materials in the emissive layer. The rigid, planar structure of oligomers containing thienyl-furan units helps in achieving good solid-state packing, which is crucial for efficient charge transport and emission.

In the context of OFETs, materials derived from this compound are excellent candidates for the active semiconductor layer. Research has shown that replacing thiophene with furan as a spacer unit in some diketopyrrolopyrrole (DPP)-based copolymers can dramatically increase hole mobility. mdpi.com This is attributed to the improved planarity and molecular packing induced by the furan ring. mdpi.com Oligomers composed of alternating thiophene and furan units have been successfully used in OFETs, demonstrating that the combination of these two heterocycles is a promising strategy for developing high-performance charge-transporting materials. aip.org

Table 2: Charge Carrier Mobility in OFETs Based on Furan-Thiophene Materials This table showcases the charge transport properties of representative materials to highlight the potential of semiconductors derived from this compound.

| Material | Device Architecture | Hole Mobility (μh, cm²/Vs) | Electron Mobility (μe, cm²/Vs) |

|---|---|---|---|

| PDBF-co-TT | Bottom-gate, Top-contact | 0.53 | N/A |

| P(FDPP-TP) | Bottom-gate, Bottom-contact | 0.42 | N/A |

| Hexyl-terminated Thienyl-Furan Oligomer (5 rings) | Top-contact | 0.042 | N/A |

| 2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furan (Single Crystal) | N/A | ~0.7 | ~0.1 |

Charge Transport Properties and Microstructure Relationships in Derived Materials

The performance of organic electronic devices is intrinsically linked to the charge transport characteristics of the semiconductor, which in turn are governed by its molecular and solid-state structure. For materials derived from this compound, several key relationships between structure and property have been identified.

Planarity and π-Conjugation: The substitution of a thiophene ring with a furan ring generally leads to a more planar molecular backbone. thegoodscentscompany.com Theoretical studies on furan-thiophene oligomers confirm that many sequences result in a planar conformation, which is favorable for extending π-conjugation and facilitating intramolecular charge delocalization. arxiv.org This planarity promotes closer intermolecular π-π stacking, creating efficient pathways for charge hopping between adjacent molecules.

Crystallinity and Morphology: The introduction of furan units can improve the solubility of conjugated polymers, which allows for better processing and control over the thin-film morphology. mst.edu Improved crystallinity and well-ordered domains in the film, as confirmed by techniques like grazing incidence X-ray diffraction (GIXRD), are directly correlated with higher charge carrier mobilities. mdpi.com For example, a copolymer incorporating a furan spacer showed improved thermally induced crystallinity, which contributed to a four-fold increase in hole mobility compared to its all-thiophene analogue. mdpi.com

Ligand Design in Transition Metal Catalysis and Coordination Chemistry

The this compound molecule possesses multiple features that make it an attractive scaffold for ligand design in transition metal catalysis. The presence of two different heteroatoms (sulfur and oxygen) with lone pairs of electrons allows it to act as a potential bidentate ligand, coordinating to a metal center through both the thiophene and furan rings. This S,O-chelation can stabilize the metal complex and influence its catalytic activity and selectivity.

Furthermore, the bromine atom on the thiophene ring provides a handle for anchoring the ligand to a metal center via oxidative addition, a fundamental step in many catalytic cycles, particularly in cross-coupling reactions. This dual functionality—as both a coordinating ligand and a reactive substrate—opens possibilities for its use in reactions where the catalyst is formed in situ or in the design of more complex, pre-formed catalysts for reactions such as Suzuki, Heck, or Sonogashira couplings. The electronic properties of the ligand, influenced by the electron-donating furan and the tunable thiophene, can be used to modulate the reactivity of the metallic center.

Advanced Functional Materials in Chemical Sensing (Non-Biological)

Derivatives of this compound are promising candidates for the development of chemical sensors. The extended π-conjugated system in oligomers or polymers derived from this unit can exhibit strong fluorescence. The interaction of this system with specific analytes can lead to a change in its electronic properties, resulting in a detectable optical response, such as fluorescence quenching or a colorimetric shift.

For example, fluorescent hydrazones based on furan and thiophene heterocycles have been successfully employed as sensors for detecting anions like fluoride (B91410) and cyanide. x-mol.net The sensing mechanism often involves hydrogen bonding between the analyte and the sensor molecule, which perturbs the intramolecular charge transfer (ICT) character of the sensor, thus altering its photophysical properties. By functionalizing the this compound core with appropriate receptor units, it is possible to design selective and sensitive sensors for a variety of target molecules and ions.

Scaffolds for Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry relies on non-covalent interactions to build ordered, functional architectures from molecular components. The this compound structure is well-suited to act as a building block in such systems. It can participate in a range of non-covalent interactions that direct self-assembly:

π-π Stacking: The aromatic furan and thiophene rings can engage in π-π stacking interactions, leading to the formation of columnar or lamellar structures.

Hydrogen Bonding: While the core itself is not a strong hydrogen bond donor or acceptor, functional groups can be added to the molecule to introduce specific hydrogen bonding motifs. Furthermore, the ring oxygen and sulfur atoms can act as weak hydrogen bond acceptors.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases to form directional and specific intermolecular connections.

Other Interactions: Weaker, non-covalent interactions, such as C-H···O, C-H···S, and C-H···π, can also play a significant cooperative role in stabilizing the final supramolecular architecture. scispace.com

By carefully designing derivatives of this compound, it is possible to control the balance of these interactions to create complex, self-assembled systems like liquid crystals, gels, or highly ordered crystalline solids with unique material properties.

Precursors for Polymer Synthesis and Advanced Macromolecules with Tailored Properties

The heterocyclic compound this compound serves as a valuable building block for the synthesis of advanced polymers and macromolecules. Its structure, which combines an electron-rich furan ring with a thiophene ring, offers unique electronic and physical properties. The presence of a bromine atom provides a reactive site for various cross-coupling polymerization reactions, enabling the creation of conjugated polymers with tailored characteristics for applications in materials science.

The primary method for polymerizing monomers like this compound is through metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. researchgate.netresearchgate.net In these processes, the bromine atom on the thiophene ring acts as a leaving group. For polymerization to occur, the monomer can be reacted with a bifunctional coupling partner or derivatized to contain a second reactive group (e.g., a boronic ester or a stannane) at another position on the furan or thiophene ring. This allows for step-growth polymerization, leading to the formation of high-molecular-weight polymers. researchgate.net

The resulting polymer, a derivative of poly(thienyl-furan), is a conjugated system where the alternating furan and thiophene rings create a delocalized π-electron network along the polymer backbone. This structure is responsible for the material's potential semiconducting and photoactive properties. scirp.org The combination of both furan and thiophene units allows for fine-tuning of the polymer's electronic band gap and charge transport capabilities. scirp.orgrsc.org

Research into analogous polymer systems provides insight into the expected properties and performance. For instance, studies on copolymers incorporating di-2-thienyl units have demonstrated their potential in optoelectronic devices. mdpi.com The synthesis conditions, such as reaction time and the use of catalysts, significantly influence the final properties of the macromolecules, including molar mass and thermal stability. mdpi.com

Below is a table summarizing typical conditions for the synthesis of related conjugated polymers via Suzuki coupling, which would be applicable for derivatives of this compound.

| Parameter | Condition | Purpose/Effect | Source |

| Monomers | D-A Type: e.g., boronic ester of this compound (Donor) + Dibromo-acceptor monomer | Creates a donor-acceptor (D-A) copolymer with a tailored electronic band gap. | mdpi.com |

| Catalyst | Palladium complex, e.g., Pd(PPh₃)₄ | Catalyzes the C-C bond formation between monomer units. | mdpi.com |

| Base | Aqueous solution, e.g., Potassium Carbonate (2 M) | Activates the boronic ester for transmetalation to the palladium center. | mdpi.com |

| Solvent | Biphasic system, e.g., Toluene (B28343)/Water | Dissolves both the organic monomers/polymer and the inorganic base. | mdpi.com |

| Phase-Transfer Catalyst | Optional, e.g., Aliquat 336 | Can improve reaction rate and lead to higher molar masses by facilitating interaction between reactants in different phases. | mdpi.com |

| Temperature | 85–90 °C | Provides thermal energy to overcome the activation barrier of the reaction. | mdpi.com |

| Reaction Time | 24–48 hours | Affects the final molecular weight and dispersity of the polymer. | mdpi.com |

The properties of macromolecules derived from this compound can be tailored by copolymerizing it with other aromatic or heterocyclic monomers. This approach allows for the creation of donor-acceptor (D-A) copolymers, where the this compound unit can act as the electron donor. By pairing it with a suitable electron-accepting monomer, the resulting copolymer can be designed to have specific absorption and emission characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.com

The table below outlines the potential properties of polymers derived from this compound, based on findings from similar furan- and thiophene-containing polymers.

| Property | Expected Characteristic | Significance | Source |

| Molar Mass (Mw) | > 10,000 g/mol | Higher molar mass is often correlated with improved film-forming capabilities and better device performance. | mdpi.com |

| Thermal Stability | High decomposition temperature (> 400 °C) | Indicates robustness for processing and operation in electronic devices at elevated temperatures. | mdpi.com |

| Optical Properties | Tunable absorption/emission in the visible spectrum | Allows for tailoring of color in OLEDs or optimizing light absorption in OPVs. | rsc.orgmdpi.com |

| Electrochemical Properties | Reversible redox behavior | Essential for applications in transistors, batteries, and electrochromic devices. | scirp.org |

| Morphology | Uniform, low-roughness thin films | Smooth film morphology is crucial for efficient charge transport and device reliability. | mdpi.com |

Furthermore, the furan component of the monomer offers a potential route to more sustainable and biodegradable materials. Research on furan-based polyesters, synthesized via enzymatic catalysis, has highlighted their biocompatibility and biodegradability, opening avenues for their use in biomedical applications such as tissue engineering scaffolds. chemrxiv.org While direct enzymatic polymerization of this compound may not be straightforward, its furan moiety suggests that the resulting polymers could be designed with enhanced environmental compatibility.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Strategies

The advancement of applications for 2-(4-Bromo-2-thienyl)furan is intrinsically linked to the development of efficient and environmentally conscious synthetic methodologies. While traditional cross-coupling reactions, such as Suzuki and Stille couplings, have been instrumental in synthesizing related bi-heterocyclic compounds, future research will likely focus on more sustainable and atom-economical approaches.

Emerging strategies include:

Direct C-H Arylation: This powerful technique avoids the pre-functionalization of starting materials, reducing the number of synthetic steps and minimizing waste. Research into palladium-catalyzed direct C-H arylation of furan (B31954) and thiophene (B33073) derivatives is an active area, and tailoring these methods for the specific synthesis of this compound could provide a more streamlined and greener route.

Eco-Friendly Bromination: The use of safer and more sustainable brominating agents is a key consideration. Traditional methods often employ hazardous reagents like liquid bromine. Future approaches may involve in-situ generation of brominating species from bromide and bromate (B103136) salts, which are less hazardous to handle and reduce the environmental impact. rsc.orgresearchgate.net

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable more efficient and reproducible production.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Direct C-H Arylation | Fewer synthetic steps, reduced waste, increased atom economy. | Catalyst development, optimization of reaction conditions for furan and thiophene substrates. |

| Eco-Friendly Bromination | Improved safety, reduced environmental impact, use of less hazardous reagents. rsc.orgresearchgate.net | Development of novel brominating systems, application to heterocyclic compounds. |

| Flow Chemistry | Enhanced safety, better scalability, precise reaction control. | Reactor design, optimization of flow parameters, integration of purification steps. |

Integration into Multi-Component Systems for Enhanced Functionality

The true potential of this compound lies in its role as a building block for larger, more complex molecular architectures and polymeric systems. Multi-component reactions (MCRs), which allow for the formation of multiple bonds in a single operation, are particularly promising for this purpose.

Future research in this area will likely explore:

Polymer Synthesis: The bromine atom on the thiophene ring serves as a versatile handle for polymerization reactions. Incorporating this compound into conjugated polymers through techniques like catalyst-transfer polycondensation could lead to new materials with tailored electronic and optical properties for applications in organic electronics.

Functional Dyes and Pigments: MCRs can be employed to synthesize complex chromophores. researchgate.netmdpi.com By reacting this compound with other functional molecules in a one-pot synthesis, novel dyes with unique absorption and emission characteristics could be developed for use in sensors, imaging, and light-harvesting applications.

Supramolecular Assemblies: The heterocyclic nature of the compound allows for non-covalent interactions, such as π-π stacking. Designing multi-component systems where this compound self-assembles into ordered structures could lead to materials with interesting electronic and photophysical properties.

High-Throughput Screening Methodologies for Material Discovery (Non-Biological)

The vast chemical space that can be explored by modifying the this compound scaffold necessitates efficient screening methods to identify promising candidates for specific material applications. High-throughput screening (HTS) methodologies, both computational and experimental, will be crucial in accelerating the discovery process.

Key opportunities in this domain include:

Virtual Screening: Computational HTS can be used to predict the electronic and optical properties of a large library of virtual derivatives of this compound. rsc.orgstrath.ac.uknih.gov This in-silico screening can help prioritize synthetic efforts towards the most promising candidates for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). rsc.org

Combinatorial Material Libraries: Experimental HTS can be implemented by creating combinatorial libraries of materials based on the this compound core. mdpi.com Techniques like inkjet printing or robotic spotting can be used to deposit a large array of different derivatives onto a substrate, which can then be rapidly screened for properties such as conductivity, photoluminescence, and charge mobility.

Microfluidic Platforms: Microfluidic devices offer a powerful platform for the high-throughput synthesis and screening of new materials. mdpi.com By performing reactions in micro-scale reactors, it is possible to rapidly synthesize and test a large number of compounds while minimizing the consumption of reagents.

| Screening Method | Application in Material Discovery | Advantages |

| Virtual Screening | Predicting electronic and optical properties of derivatives for organic electronics. rsc.orgstrath.ac.uknih.gov | Rapid evaluation of large virtual libraries, cost-effective, guides synthetic efforts. rsc.org |

| Combinatorial Libraries | Experimental screening of properties like conductivity and photoluminescence. mdpi.com | Parallel synthesis and characterization, rapid identification of lead compounds. |

| Microfluidic Platforms | High-throughput synthesis and testing of novel derivatives. mdpi.com | Low reagent consumption, precise reaction control, rapid screening cycles. |

Challenges and Prospects in Industrial Scale-Up for Material Applications

The transition from laboratory-scale synthesis to industrial production presents a number of challenges that need to be addressed to realize the full potential of this compound in material applications.

Key considerations for industrial scale-up include:

Cost-Effectiveness of Synthesis: The development of a cost-effective and scalable synthetic route is paramount. This involves optimizing reaction conditions, minimizing the use of expensive catalysts and reagents, and developing efficient purification methods. The challenges associated with the synthesis of substituted thiophenes, such as regioselectivity and purification, need to be overcome. nih.gov

Process Safety and Environmental Impact: Ensuring the safety of the manufacturing process and minimizing its environmental footprint are critical. This includes avoiding the use of toxic solvents and reagents and developing efficient waste treatment protocols. The adoption of green chemistry principles will be essential. rsc.orgcambridgescholars.com

Purity and Quality Control: High-purity materials are often required for applications in organic electronics. Developing robust analytical methods to ensure the purity and consistency of the final product is crucial for reliable device performance.

Synergistic Research with Other Interdisciplinary Fields (e.g., Nanotechnology for Materials)

The unique properties of this compound make it an attractive candidate for integration with other scientific disciplines, particularly nanotechnology. The fusion of this molecular building block with nanoscale materials can lead to the development of novel hybrid materials with emergent properties.

Potential areas of synergistic research include:

Functionalized Nanoparticles: The bromine atom can be used to anchor this compound onto the surface of nanoparticles, such as gold or quantum dots. This functionalization can modify the electronic and optical properties of the nanoparticles and enable their use in applications such as sensing, catalysis, and bioimaging.

Organic-Inorganic Hybrid Materials: Combining this compound-based polymers with inorganic nanomaterials, such as carbon nanotubes or graphene, can lead to the formation of hybrid composites with enhanced mechanical, electrical, and thermal properties. These materials could find applications in flexible electronics, energy storage, and advanced coatings.

Self-Assembled Nanostructures: The ability of this compound to participate in self-assembly processes can be exploited to create well-defined nanostructures. By controlling the intermolecular interactions, it may be possible to fabricate nanowires, nanoribbons, or other ordered assemblies with anisotropic electronic and optical properties.

Q & A

Q. What crystallization conditions optimize single-crystal growth for X-ray analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.